6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate
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Overview
Description
6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate is an organic compound with the molecular formula C13H22O2 It is a derivative of heptenone and is characterized by the presence of a formate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate typically involves the esterification of 6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-one with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate exerts its effects involves its interaction with specific molecular targets. The formate ester group can undergo hydrolysis to release formic acid, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-one: A closely related compound with a ketone group instead of a formate ester.
3-Methylbut-3-en-1-yl formate: Another formate ester with a similar structure but different carbon chain length.
2-Methylbut-2-en-1-yl acetate: An acetate ester with a similar backbone but different ester group.
Uniqueness
6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-yl formate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
[6-methyl-3-(3-methylbut-2-enyl)hept-5-en-2-yl] formate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-11(2)6-8-14(9-7-12(3)4)13(5)16-10-15/h6-7,10,13-14H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFISFRGQBAWKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC=C(C)C)CC=C(C)C)OC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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